molecular formula C9H8ClF3O B13072261 2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene

2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene

Cat. No.: B13072261
M. Wt: 224.61 g/mol
InChI Key: LPCPAFYMNZLCAO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chloromethyl group, a methyl group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a benzene ring, followed by chloromethylation. One common method involves the reaction of a suitable benzene derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The trifluoromethoxy group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the chlorine atom.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include hydrocarbons or alcohols.

Scientific Research Applications

2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to penetrate biological membranes and interact with specific enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethoxy group provides increased stability and lipophilicity, while the chloromethyl group offers reactivity towards nucleophiles, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H8ClF3O

Molecular Weight

224.61 g/mol

IUPAC Name

2-(chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8ClF3O/c1-6-2-3-8(4-7(6)5-10)14-9(11,12)13/h2-4H,5H2,1H3

InChI Key

LPCPAFYMNZLCAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)CCl

Origin of Product

United States

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